molecular formula C11H10FN5O B11701543 3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11701543
M. Wt: 247.23 g/mol
InChI Key: YRNLAMYSJNMKRG-AWNIVKPZSA-N
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Description

3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound with a complex structure that includes a fluorophenyl group, a hydrazinyl group, and a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization reactions to form the dihydrotriazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinyl group or the dihydrotriazine ring.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds.

Scientific Research Applications

3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the hydrazinyl and dihydrotriazine moieties can participate in various biochemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10FN5O

Molecular Weight

247.23 g/mol

IUPAC Name

3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10FN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+

InChI Key

YRNLAMYSJNMKRG-AWNIVKPZSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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